molecular formula C11H13BrFNO2 B14867712 Ethyl 3-amino-3-(2-bromo-4-fluorophenyl)propanoate

Ethyl 3-amino-3-(2-bromo-4-fluorophenyl)propanoate

Cat. No.: B14867712
M. Wt: 290.13 g/mol
InChI Key: FXJRCUZTASRZFH-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(2-bromo-4-fluorophenyl)propanoate is an organic compound with a complex structure that includes an amino group, a bromo group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-(2-bromo-4-fluorophenyl)propanoate typically involves multi-step organic reactions. One common method involves the reaction of ethyl 3-bromo-3-(2-bromo-4-fluorophenyl)propanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of high-purity reagents and advanced reaction control systems to ensure consistency and yield. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(2-bromo-4-fluorophenyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds .

Scientific Research Applications

Ethyl 3-amino-3-(2-bromo-4-fluorophenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(2-bromo-4-fluorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluorophenyl groups can participate in various non-covalent interactions. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-3-(4-fluorophenyl)propanoate
  • Ethyl 3-amino-3-(2-chloro-4-fluorophenyl)propanoate
  • Ethyl 3-amino-3-(2-bromo-4-methylphenyl)propanoate

Uniqueness

Ethyl 3-amino-3-(2-bromo-4-fluorophenyl)propanoate is unique due to the presence of both bromo and fluorophenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications .

Properties

Molecular Formula

C11H13BrFNO2

Molecular Weight

290.13 g/mol

IUPAC Name

ethyl 3-amino-3-(2-bromo-4-fluorophenyl)propanoate

InChI

InChI=1S/C11H13BrFNO2/c1-2-16-11(15)6-10(14)8-4-3-7(13)5-9(8)12/h3-5,10H,2,6,14H2,1H3

InChI Key

FXJRCUZTASRZFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=C(C=C1)F)Br)N

Origin of Product

United States

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